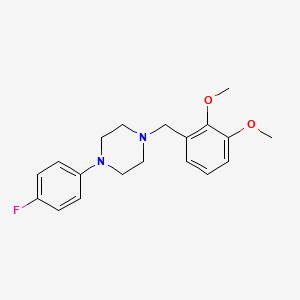![molecular formula C20H10ClNO3 B5726861 5-(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5726861.png)
5-(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one, also known as PCIO, is a synthetic compound that has been widely used in scientific research. It belongs to the family of anthraquinone derivatives and has been found to possess several interesting properties that make it a valuable tool in various fields of study.
作用機序
The mechanism of action of 5-(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one is based on its ability to interact with specific molecules and ions. It has been found to bind to metal ions through the formation of coordination complexes, which results in a change in its fluorescence properties. 5-(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one has also been found to interact with reactive oxygen species and nitric oxide through a process known as redox cycling, which leads to the generation of fluorescent products.
Biochemical and Physiological Effects:
5-(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one has been found to have several biochemical and physiological effects, particularly in the context of its use as a fluorescent probe. It has been shown to be non-toxic to living cells and can be used to detect the presence of metal ions and reactive oxygen species in real-time. 5-(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one has also been found to be useful in the detection of nitric oxide in biological systems.
実験室実験の利点と制限
One of the main advantages of using 5-(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one in lab experiments is its ability to act as a sensitive and selective fluorescent probe for the detection of various molecules and ions. It is also relatively easy to synthesize and has been found to be non-toxic to living cells. However, one limitation of using 5-(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
将来の方向性
There are several future directions for the use of 5-(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one in scientific research. One potential area of study is the development of new synthetic methods for the production of 5-(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one and related compounds. Another direction is the exploration of new applications for 5-(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one, particularly in the detection of other molecules and ions. Additionally, further research is needed to fully understand the mechanism of action of 5-(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one and its biochemical and physiological effects.
合成法
The synthesis of 5-(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one involves the reaction of 4-chlorophenol with anthranilic acid in the presence of phosphorus oxychloride and dimethylformamide. The resulting product is then treated with hydroxylamine hydrochloride to form 5-(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one. This synthesis method has been described in several scientific publications and has been found to be reliable and efficient.
科学的研究の応用
5-(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one has been extensively used in scientific research due to its ability to act as a fluorescent probe for the detection of various molecules and ions. It has been found to be particularly useful in the detection of metal ions such as copper, zinc, and iron. The fluorescence properties of 5-(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one have also been exploited for the detection of reactive oxygen species and nitric oxide in living cells.
特性
IUPAC Name |
10-(4-chlorophenoxy)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10ClNO3/c21-11-5-7-12(8-6-11)24-16-10-9-15-17-18(16)19(23)13-3-1-2-4-14(13)20(17)25-22-15/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJQPUGEPCTXCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=NO3)C=CC(=C4C2=O)OC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5726781.png)
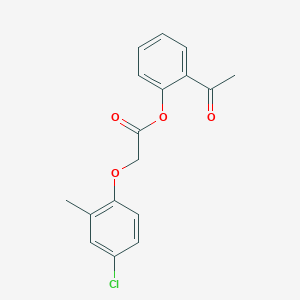
![3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5726802.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B5726805.png)
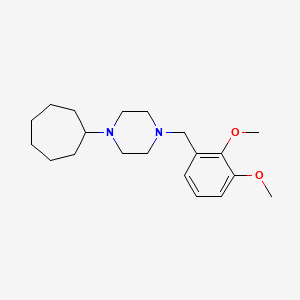
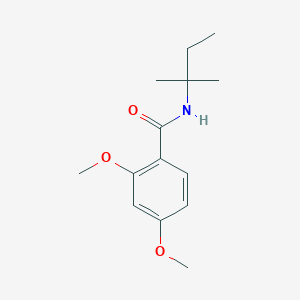

![N-[3,5-bis(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5726840.png)
![2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5726845.png)
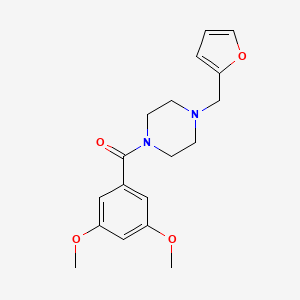
![N-[3-(acetylamino)phenyl]-2-chloro-4,5-difluorobenzamide](/img/structure/B5726854.png)
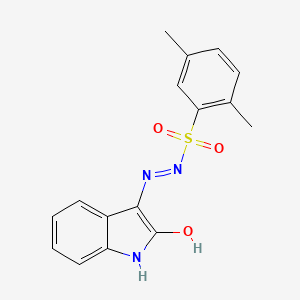
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(ethylthio)-N-methylbenzamide](/img/structure/B5726872.png)
